molecular formula C8H17Cl B13202396 4-(Chloromethyl)-2-methylhexane

4-(Chloromethyl)-2-methylhexane

Cat. No.: B13202396
M. Wt: 148.67 g/mol
InChI Key: OOFWNNSFLDPYQP-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-methylhexane is an organic compound characterized by a chloromethyl group attached to the fourth carbon of a 2-methylhexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-methylhexane typically involves the chloromethylation of 2-methylhexane. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often require a controlled temperature to ensure the selective formation of the chloromethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-2-methylhexane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of hydrocarbons by removing the chlorine atom.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of 2-methylhexane.

Scientific Research Applications

4-(Chloromethyl)-2-methylhexane finds applications in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the modification of biomolecules for research purposes.

    Medicine: Investigated for its role in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-methylhexane involves its reactivity due to the presence of the chloromethyl group. This group is highly reactive and can undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

  • 4-(Chloromethyl)benzoic acid
  • 4-(Chloromethyl)styrene
  • 2-Chloromethyl-4(3H)-quinazolinones

Comparison: 4-(Chloromethyl)-2-methylhexane is unique due to its aliphatic structure compared to the aromatic nature of compounds like 4-(Chloromethyl)benzoic acid and 4-(Chloromethyl)styrene. This difference in structure influences its reactivity and applications. While aromatic compounds are often used in polymer and material science, aliphatic compounds like this compound are more commonly used in organic synthesis and industrial applications.

Properties

IUPAC Name

4-(chloromethyl)-2-methylhexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Cl/c1-4-8(6-9)5-7(2)3/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFWNNSFLDPYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(C)C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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